molecular formula C20H22BrNO2 B11362947 5-bromo-1-ethyl-3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11362947
M. Wt: 388.3 g/mol
InChI Key: YYTJGHPMJXOERP-UHFFFAOYSA-N
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Description

5-BROMO-1-ETHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is particularly interesting due to its unique structure, which combines a bromine atom, an ethyl group, and a propoxyphenyl group with the indole core, making it a valuable candidate for various scientific research applications .

Preparation Methods

The synthesis of 5-BROMO-1-ETHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indole ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

5-BROMO-1-ETHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-1-ETHYL-3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and the propoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

Molecular Formula

C20H22BrNO2

Molecular Weight

388.3 g/mol

IUPAC Name

5-bromo-1-ethyl-3-[(4-propoxyphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C20H22BrNO2/c1-3-11-24-16-8-5-14(6-9-16)12-18-17-13-15(21)7-10-19(17)22(4-2)20(18)23/h5-10,13,18H,3-4,11-12H2,1-2H3

InChI Key

YYTJGHPMJXOERP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)CC

Origin of Product

United States

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